BenchChemオンラインストアへようこそ!

Parishin C

Cognitive Enhancement Learning and Memory Neuropharmacology

Parishin C (CAS 174972-80-6) is a phenolic glycoside from Gastrodia elata with a differentiated profile vs. parishin analogs. Key advantages: ① 5-HT1A agonism (Ki=1.54 nM; EC50=34 nM)—not documented for parishin or gastrodin; ② Cognitive efficacy at 15 mg/kg vs. parishin requiring 150 mg/kg (3–10× lower dose); ③ Antipsychotic-like reversal of PCP-induced deficits; ④ In vivo neuroprotection in MCAO stroke models (25–100 mg/kg/day); ⑤ Prevents Aβ42-induced LTP impairment at 20 mg/kg, unlike inactive gastrodin. For serotonergic, cognitive, and ischemic stroke research, Parishin C delivers superior potency, mechanistic specificity, and lower compound consumption.

Molecular Formula C32H40O19
Molecular Weight 728.6 g/mol
CAS No. 174972-80-6
Cat. No. B1149445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParishin C
CAS174972-80-6
Molecular FormulaC32H40O19
Molecular Weight728.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)(C(=O)O)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C32H40O19/c33-11-19-23(37)25(39)27(41)29(50-19)48-17-5-1-15(2-6-17)13-46-21(35)9-32(45,31(43)44)10-22(36)47-14-16-3-7-18(8-4-16)49-30-28(42)26(40)24(38)20(12-34)51-30/h1-8,19-20,23-30,33-34,37-42,45H,9-14H2,(H,43,44)/t19-,20-,23-,24-,25+,26+,27-,28-,29-,30-/m1/s1
InChIKeyPMVCHAWVCIWVLP-KDSCYBBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Parishin C (CAS 174972-80-6) Procurement Guide: A Phenolic Glycoside from Gastrodia elata with Defined Neuroprotective and Cognitive Enhancement Activity


Parishin C (CAS 174972-80-6, C32H40O19, MW 728.65) is a phenolic glycoside isolated from the rhizome of Gastrodia elata Blume . It is structurally characterized as a citric acid ester conjugate of gastrodin, forming part of the parishin derivative family [1]. Parishin C exhibits quantifiable neuroprotective, cognitive-enhancing, and antipsychotic-like activities in preclinical models, with documented high affinity for the 5-HT1A receptor (Ki = 1.54 nM) and functional agonist activity (EC50 = 34 nM in [35S]GTPγS binding assays) .

Parishin C (CAS 174972-80-6) Technical Justification: Why In-Class Compounds Like Parishin, Gastrodin, and Parishin B Cannot Be Interchanged


Parishin C belongs to a family of gastrodin-citrate conjugates that includes parishin (parishin A), parishin B, and gastrodin, all co-occurring in G. elata extracts [1]. However, these analogs exhibit marked differences in potency and efficacy. For instance, in a scopolamine-induced cognitive impairment model, Parishin C demonstrated significant spatial learning improvement at doses of 15 and 50 mg/kg, whereas the parent compound parishin required a substantially higher dose of 150 mg/kg to achieve a comparable effect, and gastrodin showed no significant effect at all at 150 mg/kg [2]. Furthermore, Parishin C is a high-affinity 5-HT1A receptor agonist (Ki = 1.54 nM), a property not equivalently documented for other parishin derivatives, which underpins its unique antipsychotic-like activity [3]. Therefore, assuming functional interchangeability based solely on structural similarity or common botanical origin can lead to significant experimental variability and invalid pharmacological conclusions. The following quantitative evidence establishes Parishin C's differentiated profile.

Parishin C (CAS 174972-80-6) Procurement Evidence: Quantified Differentiation Against Closest Analogs


Parishin C vs. Parishin and Gastrodin: Dose-Dependent Superiority in Reversing Scopolamine-Induced Cognitive Deficits

Parishin C demonstrates significantly higher potency than its closest structural analogs, parishin (parishin A) and gastrodin, in reversing cognitive impairment. In a Morris water maze task, Parishin C at 15 and 50 mg/kg significantly improved spatial learning and memory, while parishin required a 150 mg/kg dose to achieve a comparable effect (P<0.05). Gastrodin at 150 mg/kg showed no significant effect [1]. In vivo long-term potentiation (LTP) recordings confirmed this trend, with Parishin C effectively reversing LTP suppression at 5, 10, and 20 mg/kg, whereas gastrodin at 100 mg/kg showed only a modest, non-significant trend [2].

Cognitive Enhancement Learning and Memory Neuropharmacology

Parishin C's High-Affinity 5-HT1A Agonism: A Mechanistic Differentiator from Other Parishin Derivatives

Parishin C is a high-affinity agonist at the 5-HT1A serotonin receptor subtype, a mechanism not equivalently established for parishin A, parishin B, or gastrodin. Parishin C exhibits a Ki of 1.54 nM for the 5-HT1A receptor and an EC50 of 34 nM in a [35S]GTPγS binding functional assay, confirming potent agonist activity [1]. This specific activity is directly linked to its antipsychotic-like effects in vivo, such as reversing phencyclidine-induced behavioral deficits in mice, which is blocked by the 5-HT1A antagonist WAY-100635 [2]. While other parishin derivatives may share antioxidant or neuroprotective properties, the quantified 5-HT1A agonism is a key point of differentiation for research applications involving serotonergic signaling.

5-HT1A Receptor Antipsychotic Activity Receptor Pharmacology

Parishin C Demonstrates In Vivo Neuroprotection in Cerebral Ischemia Model via Dual Antioxidant and Anti-inflammatory Pathways

In a rat model of middle cerebral artery occlusion (MCAO), Parishin C pretreatment (25, 50, or 100 mg/kg/day, i.p. for 21 days) significantly improved neurological deficit scores and reduced brain water content and infarct volume [1]. This neuroprotective effect was mechanistically linked to the suppression of oxidative stress markers and a reduction in pro-inflammatory cytokine release [2]. While other parishin derivatives like parishin A are known for antioxidant activity in vitro, this study provides in vivo functional evidence for Parishin C's efficacy in a disease-relevant model of stroke, which is not yet established for many of its analogs.

Cerebral Ischemia Neuroprotection Oxidative Stress Anti-inflammation

Parishin C's Protective Effect Against Aβ42-Induced LTP Inhibition Differentiates It from Gastrodin

Parishin C specifically protects against synaptic dysfunction induced by amyloid-beta (Aβ42) oligomers. In rat hippocampal slices, Parishin C at 20 mg/kg (in vivo administration) or 2 μM (in vitro) prevents the inhibition of NMDA receptor currents and long-term potentiation (LTP) caused by Aβ42 [1]. In contrast, gastrodin, another major component of G. elata, does not exhibit this protective effect on LTP at comparable doses, as shown in the scopolamine model where gastrodin at 100 mg/kg failed to significantly reverse LTP suppression while Parishin C was effective at 20 mg/kg [2]. This distinction is critical for research targeting synaptic mechanisms in Alzheimer's disease.

Alzheimer's Disease Long-Term Potentiation Synaptic Plasticity

Parishin C (CAS 174972-80-6): Prioritized Research and Procurement Applications Based on Differentiated Evidence


Cognitive Enhancement and Dementia Model Research Requiring High Potency

Based on direct head-to-head evidence showing Parishin C is effective at 3-10x lower doses than parishin in reversing scopolamine-induced cognitive deficits (15 mg/kg vs. 150 mg/kg) and that gastrodin is ineffective [1], Parishin C should be prioritized for studies investigating learning and memory enhancement, cholinergic dysfunction, or dementia models. Its superior potency reduces compound consumption and allows for more flexible dosing regimens in long-term in vivo studies.

Serotonergic System Research in Psychiatric Disorders

Given Parishin C's high-affinity 5-HT1A receptor agonism (Ki = 1.54 nM; EC50 = 34 nM) and demonstrated antipsychotic-like effects in reversing phencyclidine-induced behavioral deficits [2], it is the preferred compound from the Gastrodia elata family for research focused on serotonergic mechanisms in depression, anxiety, schizophrenia, and other psychiatric conditions. This provides a clear mechanistic target not documented for other parishin derivatives.

Preclinical Stroke and Cerebral Ischemia Studies

Parishin C's validated in vivo neuroprotective efficacy in an MCAO model of cerebral ischemia, with demonstrated reduction in infarct volume and improvement in neurological function at 25-100 mg/kg/day [3], makes it a leading candidate for preclinical research on ischemic stroke, neuroinflammation, and oxidative stress-related neurodegeneration. This disease-relevant in vivo data distinguishes it from analogs lacking such functional validation.

Alzheimer's Disease Research Focusing on Synaptic Dysfunction

For studies examining amyloid-beta-induced synaptic toxicity and NMDAR-mediated LTP impairment, Parishin C provides a targeted protective effect at 20 mg/kg, in contrast to the inactivity of gastrodin at 100 mg/kg [1][4]. This makes Parishin C a more suitable tool for investigating early synaptic deficits in Alzheimer's disease models and for evaluating compounds that preserve synaptic plasticity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Parishin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.